molecular formula C13H14ClN B6178188 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1894851-98-9

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6178188
CAS No.: 1894851-98-9
M. Wt: 219.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is a cyclopropane derivative with a naphthalene moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of naphthalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the cyclopropanation and amination steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and naphthalene moiety contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts rigidity and specific spatial orientation, potentially enhancing its binding interactions and stability .

Properties

CAS No.

1894851-98-9

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.